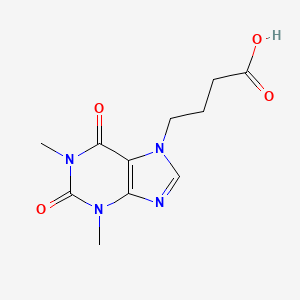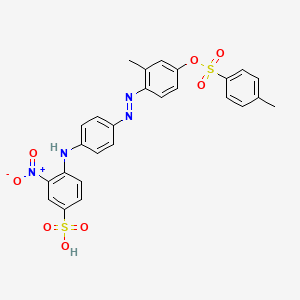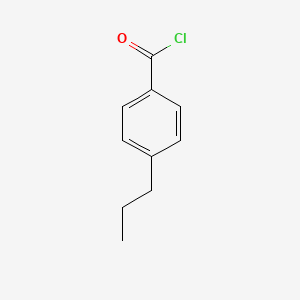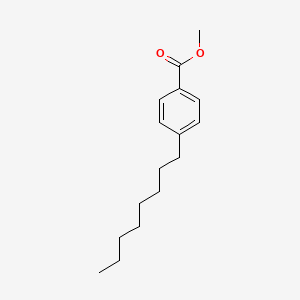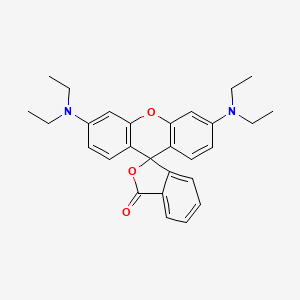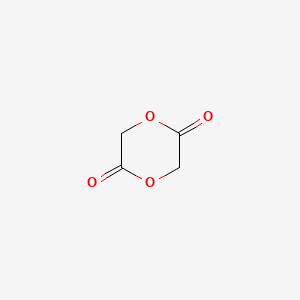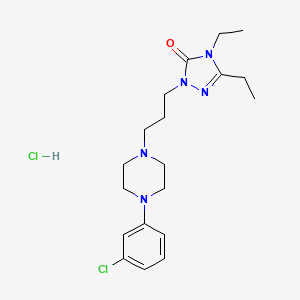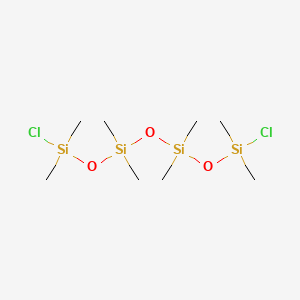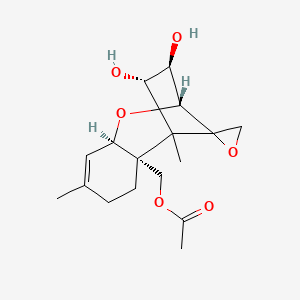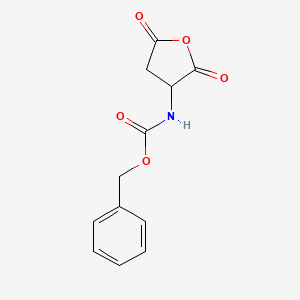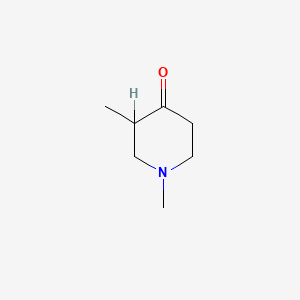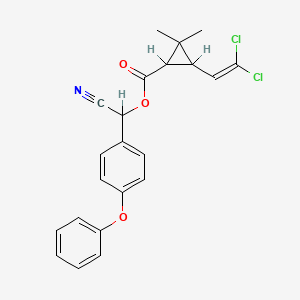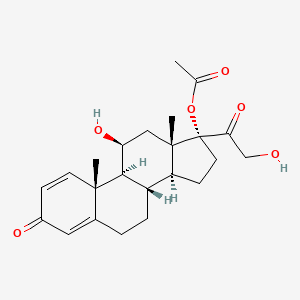
Prégna-1,4-diène-3,20-dione, 17-(acétoxy)-11,21-dihydroxy-, (11bêta)-
Vue d'ensemble
Description
“Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)-” is a chemical compound with the linear formula C21H28O2 . It has a molecular weight of 312.456 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C21H28O2 . More detailed structural information or analysis is not available in the sources I found.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 449.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.8±3.0 kJ/mol, and it has a flash point of 167.4±25.7 °C . The index of refraction is 1.557, and it has a molar refractivity of 90.9±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Prednisolone 17-acétate : Analyse complète des applications de recherche scientifique
Traitement des troubles endocriniens : Le prednisolone 17-acétate est largement utilisé dans le traitement des troubles endocriniens en raison de ses propriétés glucocorticoïdes. Il aide à gérer les affections causées par une déficience des niveaux de corticostéroïdes, qui sont des substances généralement produites par l'organisme pour son fonctionnement normal .
Modulation de la réponse anti-inflammatoire et immunitaire : Ce composé est efficace pour réduire l'inflammation et moduler la réponse immunitaire, ce qui en fait un traitement précieux pour diverses affections inflammatoires et auto-immunes .
Gestion des réactions allergiques : Le prednisolone 17-acétate est utilisé pour traiter différents types d'allergies, en soulageant les symptômes en supprimant les réponses immunitaires excessives .
Affections dermatologiques : Il est appliqué par voie topique pour gérer les affections cutanées telles que le psoriasis et la dermatite atopique, grâce à ses propriétés anti-inflammatoires .
Utilisations ophtalmiques : L'acétate de prednisolone est formulé pour une utilisation ophtalmique pour traiter l'inflammation des yeux et est disponible sous diverses marques .
Soins palliatifs en cas de conditions néoplasiques : En soins palliatifs, le prednisolone 17-acétate est utilisé pour soulager les symptômes associés aux conditions néoplasiques, offrant un confort aux patients .
Co-administration avec les traitements anticancéreux : Il a des applications en thérapie anticancéreuse, où il est co-administré avec d'autres médicaments pour améliorer l'efficacité du traitement et gérer les effets secondaires .
Safety and Hazards
Mécanisme D'action
Target of Action
Prednisolone 17-acetate, also known as Prednisolone acetate, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Prednisolone 17-acetate exerts its effects by binding to the glucocorticoid receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like prednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 .
Pharmacokinetics
Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leading to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . Prednisolone can be reversibly metabolized to prednisone which is then metabolized to various other compounds .
Result of Action
The result of prednisolone’s action is a reduction in inflammation and immune response . This makes it useful in treating a wide variety of conditions, including endocrine, inflammatory, and immune conditions, as well as for palliation of neoplastic conditions .
Action Environment
The action, efficacy, and stability of prednisolone can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and use of concomitant medicines can lead to pharmacokinetic differences . Furthermore, patient age, sex, bodyweight, serum albumin concentration, and genetic polymorphisms in metabolic enzymes and drug transporters can also influence prednisolone’s action .
Analyse Biochimique
Biochemical Properties
Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, the compound forms a complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This interaction leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .
Cellular Effects
Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- exerts significant effects on various cell types and cellular processes. In immune cells, such as macrophages and lymphocytes, it inhibits the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). This compound also affects cell signaling pathways, including the NF-κB pathway, which is crucial for the regulation of immune responses. Additionally, it influences gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- involves binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of specific genes. This binding results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, the compound can inhibit the activity of certain enzymes, such as phospholipase A2, reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses in vitro and in vivo. Chronic exposure may also result in adverse effects, such as immunosuppression and increased susceptibility to infections .
Dosage Effects in Animal Models
The effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including adrenal suppression, osteoporosis, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau, and further dose increases lead to toxicity .
Metabolic Pathways
Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes. These enzymes facilitate the hydroxylation and reduction of the compound, leading to the formation of inactive metabolites. The metabolic pathways also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion.
Transport and Distribution
Within cells and tissues, Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is transported and distributed through binding to plasma proteins, such as albumin and corticosteroid-binding globulin (CBG). This binding helps maintain the compound’s bioavailability and prolongs its half-life. The compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its pharmacological effects.
Subcellular Localization
Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its binding to the glucocorticoid receptor, which facilitates its transport to the nucleus. In the nucleus, the compound interacts with DNA and other nuclear proteins, modulating gene expression and cellular functions. Post-translational modifications, such as phosphorylation, can also affect the compound’s activity and localization .
Propriétés
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEQGEMYOUCHON-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967062 | |
| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52628-64-5 | |
| Record name | Prednisolone 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Prednisolone 17-acetate impact the adrenal glands in rat fetuses?
A1: Research indicates that administering Prednisolone 17-acetate, alongside other dexamethasone 17-esters, leads to a significant reduction in the size of adrenal glands in rat fetuses. [] This suggests that the compound, or its metabolites, can interfere with the normal development and function of the adrenal glands during fetal development.
Q2: Does the rate at which Prednisolone 17-acetate is broken down in the body affect its impact on fetal development?
A2: Studies have shown that the rate at which glucocorticoid 17-esters, including Prednisolone 17-acetate, are broken down (hydrolyzed) in the liver of rat fetuses can influence their effects on the hypothalamo-pituitary-adrenal (HPA) system. [] Prednisolone 17-acetate exhibits a rapid hydrolysis rate, converting into Prednisolone. This rapid conversion may contribute to its observed effects on adrenal gland size. Furthermore, the study highlights that co-administering Betamethasone 17, 21-dipropionate with its metabolite Betamethasone hinders the former's ability to stimulate adrenal gland growth in rat fetuses. [] This suggests that the balance between a compound and its metabolites plays a crucial role in its overall effect on fetal development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



